molecular formula C7H7BrOS B13422508 (S)-1-Bromo-3-(methylsulfinyl)benzene

(S)-1-Bromo-3-(methylsulfinyl)benzene

Cat. No.: B13422508
M. Wt: 219.10 g/mol
InChI Key: FAGYVSVOUYMGTM-JTQLQIEISA-N
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Description

(S)-1-Bromo-3-(methylsulfinyl)benzene is an organic compound with the molecular formula C7H7BrOS. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Bromo-3-(methylsulfinyl)benzene typically involves the bromination of 3-(methylsulfinyl)benzene. The reaction can be carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Bromo-3-(methylsulfinyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methylsulfinyl group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can undergo reduction reactions to convert the methylsulfinyl group to a methylsulfide using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane (DCM).

    Reduction: Lithium aluminum hydride (LiAlH4) in ether solvents.

Major Products

    Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

    Oxidation: Formation of 1-bromo-3-(methylsulfonyl)benzene.

    Reduction: Formation of 1-bromo-3-(methylthio)benzene.

Scientific Research Applications

(S)-1-Bromo-3-(methylsulfinyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the design of chiral drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-1-Bromo-3-(methylsulfinyl)benzene depends on its specific application. In chemical reactions, the bromine atom and the methylsulfinyl group play crucial roles in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved vary based on the type of reaction and the conditions used.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-Methyl-4-(methylsulfinyl)benzene: Similar structure but with a methyl group instead of a bromine atom.

    1-Bromo-4-(methylsulfinyl)benzene: Similar structure but with the bromine atom at a different position on the benzene ring.

    (S)-1-Fluoro-4-(methylsulfinyl)benzene: Similar structure but with a fluorine atom instead of a bromine atom.

Uniqueness

(S)-1-Bromo-3-(methylsulfinyl)benzene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. The presence of both a bromine atom and a chiral methylsulfinyl group makes it a valuable compound for asymmetric synthesis and other specialized applications.

Properties

Molecular Formula

C7H7BrOS

Molecular Weight

219.10 g/mol

IUPAC Name

1-bromo-3-[(S)-methylsulfinyl]benzene

InChI

InChI=1S/C7H7BrOS/c1-10(9)7-4-2-3-6(8)5-7/h2-5H,1H3/t10-/m0/s1

InChI Key

FAGYVSVOUYMGTM-JTQLQIEISA-N

Isomeric SMILES

C[S@](=O)C1=CC(=CC=C1)Br

Canonical SMILES

CS(=O)C1=CC(=CC=C1)Br

Origin of Product

United States

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